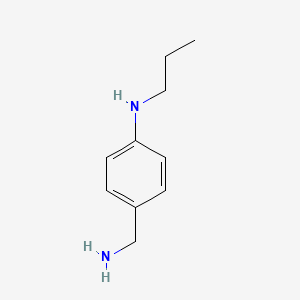

4-(aminomethyl)-N-propylaniline

Übersicht

Beschreibung

“4-(aminomethyl)benzoic acid” is an organic compound that can serve as a type 2 antifibrinolytic agent used in the treatment of fibrotic skin disorders . An aminomethyl group in organic chemistry is a functional group with formula −CH2−NH2 .

Synthesis Analysis

While specific synthesis methods for “4-(aminomethyl)-N-propylaniline” are not available, aminomethyl groups are often obtained by alkylation with Eschenmoser’s salt .

Molecular Structure Analysis

The molecular structure of “4-(aminomethyl)benzoic acid” includes a benzene ring substituted by an amino group −NH2 .

Chemical Reactions Analysis

Aminomethyl groups are often used in the synthesis of various compounds . For example, “4-(aminomethyl)benzoic acid” can react with 2-methyl-isothiourea sulfate to prepare 4-guanidinomethylbenzoic acid .

Wissenschaftliche Forschungsanwendungen

1. Biochemistry of Polyamines in Eukaryotes

A. Pegg's research highlights the biochemistry of polyamines in eukaryotes, focusing on key enzymes like ornithine decarboxylase and aminopropyltransferases like spermidine and spermine synthase. These enzymes are crucial in converting ornithine into putrescine and further into spermidine and spermine, with propylamine groups derived from decarboxylated S-adenosylmethionine (AdoMet) (Pegg, 1986).

2. Unnatural α-Arylated Amino Esters and Dipeptide Mimetics

Li and Yu's study discusses the assembly of unnatural α-arylated amino esters and dipeptide mimetics from amines and ethyl glyoxylate. This process is crucial for drug design, as it creates new building blocks for potentially therapeutic agents (Li & Yu, 2019).

3. Van der Waals Structures of 4-Propylaniline Complexes

Yang et al. analyzed the van der Waals structures of 4-propylaniline complexes with argon atoms, offering insights into molecular interactions and conformations critical for understanding complex molecular systems (Yang et al., 2015).

4. α-Arylation of Ketones, Aldehydes, and Esters

Fraboni et al. explored the α-arylation of ketones, aldehydes, and esters, which is crucial in synthesizing various compounds, including those with medicinal applications. This process involves creating new C-C, C-N bonds, and chiral centers (Fraboni et al., 2003).

5. Diagnosis and Management of Methylmalonic and Propionic Acidemia

Baumgartner et al. provide guidelines for diagnosing and managing methylmalonic and propionic acidemia, conditions linked to propionic acid accumulation. This research is vital for healthcare professionals managing these rare metabolic disorders (Baumgartner et al., 2014).

6. Inhibition of Estrogen Synthetase (Aromatase)

Kellis and Vickery's research on 4-cyclohexylaniline, a structurally simple analog of certain drugs, shows its effectiveness as an aromatase inhibitor. This study is significant in understanding hormonal regulation and potential therapeutic applications (Kellis & Vickery, 1984).

7. DNA Adducts Formation by 4,4'-Methylenebis(2-chloroaniline)

Segerbäck and Kadlubar investigated DNA adducts formed by 4,4'-Methylenebis(2-chloroaniline) (MOCA), revealing insights into its genotoxic and carcinogenic potential. This study is crucial for understanding the molecular mechanisms of MOCA-induced carcinogenicity (Segerbäck & Kadlubar, 1992).

8. Cellular Metabolic Fluxes of Methionine

Shlomi et al. quantified methionine metabolic fluxes, essential for understanding the metabolism of this amino acid in cancer and other biological processes. Their approach enables deeper insights into methionine's role in cell biology (Shlomi et al., 2014).

9. Mutagenic Properties of 4-Propylaniline

Rim and Kim assessed the mutagenic properties of 4-propylaniline, providing essential information on its potential genetic toxicity. This research is vital for understanding the risks associated with exposure to this compound (Rim & Kim, 2018).

10. Metabolic Activation of N-hydroxy Arylamines

Chou et al.'s study on the metabolic activation of N-hydroxy arylamines highlights the role of human sulfotransferases in activating carcinogenic compounds. This research contributes to our understanding of individual susceptibility to environmental and dietary carcinogens (Chou et al., 1995).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(aminomethyl)-N-propylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6,12H,2,7-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFBJLJLNYEIJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(aminomethyl)-N-propylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

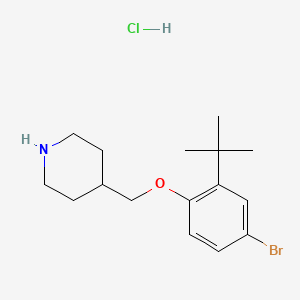

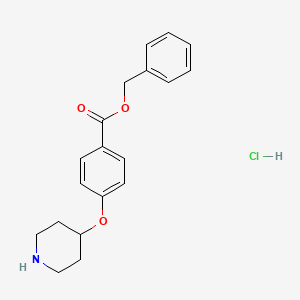

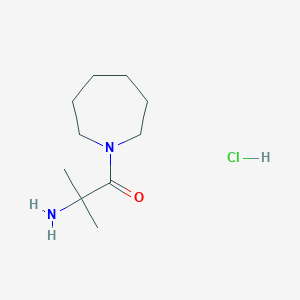

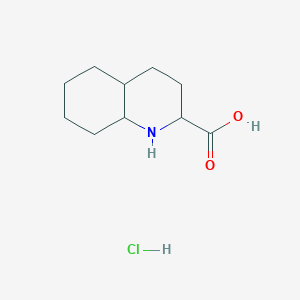

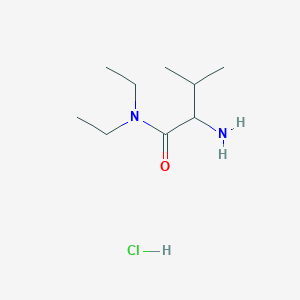

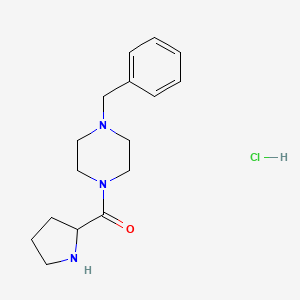

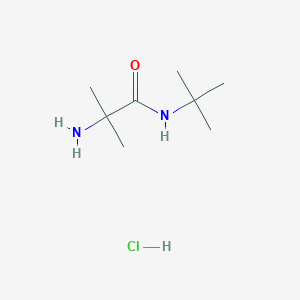

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1528863.png)

![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(ethoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1528869.png)

![Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate](/img/structure/B1528879.png)

![3-[4-Bromo-2-(tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1528882.png)

![5-Bromo[1,1'-biphenyl]-2-yl 4-piperidinyl ether hydrochloride](/img/structure/B1528883.png)

![3-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1528884.png)